molecular formula C5H13NOS B1366785 D-Methioninol CAS No. 87206-44-8

D-Methioninol

Cat. No. B1366785
CAS RN: 87206-44-8
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-RXMQYKEDSA-N
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Description

D-Methioninol is an amino alcohol . It has a molecular formula of C5H13NOS and a molecular weight of 135.23 g/mol .


Molecular Structure Analysis

The IUPAC name for D-Methioninol is (2R)-2-amino-4-methylsulfanylbutan-1-ol . The InChI code is 1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 . The molecular structure of D-Methioninol includes a sulfur atom, making it a sulfur-containing amino acid .


Physical And Chemical Properties Analysis

D-Methioninol is a syrupy, thick oil . It has a molecular weight of 135.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Science .
    • Application Summary : Methionine holds immense potential for biomedical applications due to its unique structural characteristics and multifunctional properties .
    • Methods of Application : Two chemical modification methods are introduced due to the unique structural characteristics of Methionine .
    • Results or Outcomes : Applications of Methionine in cancer treatment and diagnosis are summarized in detail .
  • Gut Protective Effect

    • Field : Gastroenterology .
    • Application Summary : D-Methionine has potential gut protective effects and has been investigated in an Inflammatory Bowel Disease (IBD) mouse model .
    • Methods of Application : D-Methionine supplementation resulted in the attenuation of the disease condition as well as the suppression of several inflammation-related gene expressions in the IBD mouse model .
    • Results or Outcomes : The data suggest a promising therapeutic potential for improving symptoms of gut inflammation with an impact on IBD therapy .
  • Regulation of Metabolic Processes

    • Field : Metabolism and Endocrinology .
    • Application Summary : Methionine can regulate metabolic processes .
    • Results or Outcomes : Methionine restriction prevents altered methionine/transmethylation metabolism, thereby decreasing DNA damage and carcinogenic processes .
  • Cancer Treatment and Diagnosis

    • Field : Oncology .
    • Application Summary : Methionine has applications in cancer treatment and diagnosis .
    • Results or Outcomes : Methionine-based strategies for cancer treatment and diagnosis are summarized in detail .
  • Treatment of Liver Diseases

    • Field : Hepatology .
    • Application Summary : Methionine, specifically its metabolic derivative S-adenosylmethionine (SAM), has efficacy in treating liver diseases .
    • Results or Outcomes : Adequate methionine supplementation can help reduce liver damage .
  • Antioxidant Role

    • Field : Biophysics .
    • Application Summary : Methionine residues in proteins can serve as interceptors of oxidant molecules without impairment of the structure and function of plasma proteins .
    • Methods of Application : The proteins contain antioxidant methionines, the oxidation of which does not affect (or has a minor effect) on their functional properties .
    • Results or Outcomes : The data contribute to increased evidence of antioxidant role of surface-exposed methionines and can be useful for understanding a possible mechanism that supports or impairs structure–function relationships of proteins subjected to oxidative stress .
  • COVID-19 Treatment

    • Field : Virology .
    • Application Summary : Methionine-restriction therapy might be a promising approach to treat COVID-19 .
  • Innate Immune System Regulation

    • Field : Immunology .
    • Application Summary : Methionine can regulate the innate immune system .
  • Digestive Functioning

    • Field : Gastroenterology .
    • Application Summary : Methionine intervenes in digestive functioning .
  • Lipid Metabolism

    • Field : Metabolism and Endocrinology .
    • Application Summary : Methionine intervenes in lipid metabolism .

Safety And Hazards

D-Methioninol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle D-Methioninol with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Methioninol

CAS RN

87206-44-8
Record name Methioninol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87206-44-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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